3,5-Dimethyl-1H-pyrazole-4-sulfonic acid

Description

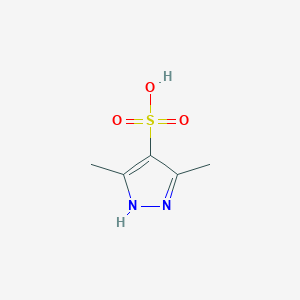

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDFGELFGLFBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338348 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-34-2 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethyl 1h Pyrazole 4 Sulfonic Acid and Its Chemical Precursors

Synthesis of the 3,5-Dimethyl-1H-pyrazole Core

The foundational step in producing 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is the creation of the 3,5-dimethyl-1H-pyrazole ring system. This is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

Condensation Reactions of 1,3-Diketones with Hydrazines

The classical and most widely employed method for synthesizing the 3,5-dimethyl-1H-pyrazole core is the Knorr-type condensation reaction between acetylacetone (B45752) (a 1,3-diketone) and hydrazine. This reaction can be carried out using different forms of hydrazine, such as hydrazine hydrate (B1144303) or hydrazine sulfate (B86663), and under various conditions.

A common procedure involves reacting acetylacetone with hydrazine hydrate. nih.gov For instance, a quantitative yield of 3,5-dimethyl-1H-pyrazole can be achieved by reacting pentane-2,4-dione with 85% hydrazine hydrate in methanol (B129727) at a temperature of 25–35 °C in what is an exothermic reaction. nih.gov Another approach involves dissolving hydrazine sulfate in aqueous sodium hydroxide (B78521) and then adding acetylacetone dropwise while maintaining the temperature at approximately 15°C. orgsyn.org After stirring, the product, 3,5-dimethylpyrazole (B48361), precipitates and can be extracted with ether, yielding a product with a melting point of 107–108°C. orgsyn.org

The reaction using hydrazine hydrate in water has been shown to produce high yields without inorganic byproducts. scribd.com Research indicates that the yield is optimized when using 40mL of water for a 2-hour reaction, resulting in a 95% yield. scribd.com In general, using hydrazine hydrate tends to result in higher yields compared to hydrazine sulfate. scribd.com

Interactive Table: Comparison of Hydrazine Reagents in 3,5-Dimethylpyrazole Synthesis

| Hydrazine Reagent | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Hydrazine Hydrate | Methanol | None | 25-35 | Not specified | Quantitative | nih.gov |

| Hydrazine Sulfate | 10% NaOH (aq) | None | 15 | 1 | 77-81 | orgsyn.org |

| Hydrazine Hydrate | Water | None | 15 | 2 | 95 | scribd.com |

Catalytic Approaches in 3,5-Dimethyl-1H-pyrazole Synthesis

To improve reaction efficiency and conditions, various catalytic methods have been explored for the synthesis of pyrazoles. While the condensation of acetylacetone and hydrazine can proceed without a catalyst, certain acids can be employed to facilitate the reaction. chemicalbook.comgoogle.com Catalysts such as glacial acetic acid, formic acid, propionic acid, and butyric acid have been used in solvents like alcohol, water, or amine at temperatures ranging from 0-120°C. chemicalbook.comgoogle.com The use of glacial acetic acid as a catalyst in water is noted for its advantages, including the use of a cheap solvent, no production of inorganic salts, and high product purity and yield. google.com

Furthermore, heterogeneous catalysts have been developed. For example, a cerium-based catalyst, [Ce(L-Pro)2]2(Oxa), has been used for the synthesis of pyrazole (B372694) derivatives from 1,3-dicarbonyl compounds and phenylhydrazine (B124118) in ethanol (B145695) at room temperature. rsc.org Other research has demonstrated the use of a novel nano catalyst, LDH@PTRMS@DCMBA@CuI, for the synthesis of pyrazole derivatives through a three-component one-pot reaction. nih.gov This method offers benefits such as being environmentally friendly, having mild reaction conditions, and producing excellent yields in short reaction times. nih.gov

Regioselectivity Considerations in Pyrazole Ring Formation

When using a nonsymmetrical 1,3-diketone and a substituted hydrazine, the formation of a mixture of two regioisomeric pyrazoles is a possibility. conicet.gov.arthieme-connect.com The regiochemical outcome of the reaction between 1,3-dicarbonyl compounds and substituted hydrazines is often reported to result in such mixtures, which can be challenging to separate. conicet.gov.arthieme-connect.com

To address this, research has focused on controlling the regioselectivity of the reaction. One effective strategy is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents. These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.org For example, when reacting 1,3-diketones with methylhydrazine, the use of HFIP as a solvent can lead to the almost exclusive formation of one regioisomer. conicet.gov.ar This improved selectivity is crucial for the synthesis of specific, targeted pyrazole derivatives. conicet.gov.aracs.org

Sulfonylation Strategies for Introducing the Sulfonic Acid Group

Once the 3,5-dimethyl-1H-pyrazole core is synthesized, the next step is the introduction of the sulfonic acid group at the C4 position of the pyrazole ring. This is typically achieved through direct sulfonylation reactions.

Direct Sulfonylation Reactions on Pyrazole Rings

The most common method for introducing a sulfonic acid group onto the pyrazole ring is through direct electrophilic substitution. This is often accomplished using strong sulfonating agents such as chlorosulfonic acid. nih.gov

A typical procedure involves reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. nih.gov The reaction is often carried out in a solvent like chloroform (B151607). The pyrazole compound is added slowly to a stirred solution of chlorosulfonic acid in chloroform at a low temperature, such as 0°C, under a nitrogen atmosphere. nih.gov After the initial addition, the temperature is raised, for instance to 60°C, and the mixture is stirred for several hours. nih.gov To facilitate the formation of the final product, thionyl chloride is often added to the reaction mixture. nih.gov The reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid and thionyl chloride leads to the formation of a chlorosulfonyl pyrazole intermediate. nih.gov Subsequent hydrolysis of this intermediate yields the desired this compound.

Optimization of Reaction Conditions for Sulfonation Processes

Optimizing the reaction conditions for the sulfonylation of pyrazoles is crucial for achieving high yields and purity. Various parameters, including the choice of solvent, base, and temperature, have been studied to enhance the efficiency of the process. nih.gov

In the sulfonylation of 3,5-dimethyl-1H-pyrazole, chloroform is a commonly used solvent. nih.gov The reaction involves the use of an excess of chlorosulfonic acid and the addition of thionyl chloride. nih.gov Optimization studies have explored different bases and solvents to improve the yield. For instance, in related sulfonamide synthesis, bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) in solvents such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) have been investigated. nih.gov It was found that using DIPEA in DCM can lead to good yields. nih.gov The reaction time and temperature are also critical factors; for example, using THF as a solvent might require a longer reaction time for completion. nih.gov These optimization efforts are essential for developing efficient and scalable synthetic routes to sulfonated pyrazoles. nih.gov

Strategies for Preventing Sulfonic Acid Degradation during Synthesis

The introduction of a sulfonic acid group (-SO₃H) onto an aromatic or heteroaromatic ring, a process known as sulfonation, is a reversible reaction. numberanalytics.comwikipedia.org The reverse reaction, desulfonation, involves the removal of the sulfonic acid group, typically through hydrolysis in the presence of a strong, dilute acid and heat. wikipedia.orgsyntheticmap.com The ease with which desulfonation occurs is correlated with the ease of the initial sulfonation. wikipedia.org This susceptibility to degradation presents a significant challenge during the synthesis and subsequent manipulation of molecules like this compound.

Several strategies can be employed to minimize or prevent the degradation of the sulfonic acid group during synthetic procedures:

Control of Acidity and Temperature: Since desulfonation is often promoted by hot, acidic conditions, carefully controlling the pH and temperature of reaction mixtures is crucial. wikipedia.orgsyntheticmap.com Sulfonation is typically carried out in concentrated or fuming sulfuric acid, which favors the forward reaction. numberanalytics.com To prevent the reverse reaction, subsequent steps should ideally be performed under neutral or basic conditions, and elevated temperatures in acidic media should be avoided. wikipedia.org

Use of Dehydrating Agents: The sulfonation equilibrium can be driven towards the product side by removing the water that is formed during the reaction. wikipedia.org The addition of a dehydrating agent, such as thionyl chloride, can be effective for this purpose. wikipedia.org

Protecting Group Strategies: In multi-step syntheses, the sulfonic acid group can be temporarily converted into a more stable derivative, such as a sulfonate ester or sulfonamide, which is less prone to cleavage. nih.gov These protecting groups can be removed at a later stage to regenerate the sulfonic acid. Sterically hindered esters (e.g., neopentyl esters) are particularly resistant to nucleophilic displacement and can offer robust protection, although their removal may require specific and sometimes harsh conditions. nih.gov

Solid-Phase Synthesis: Anchoring the molecule to a solid support can sometimes offer a way to control reaction conditions more precisely and minimize side reactions like desulfonation. Amorphous carbon-supported sulfonic acid catalysts have been noted for their stability and efficiency, suggesting that the interaction with such surfaces can be beneficial. nih.gov

The stability of the sulfonic acid group is also influenced by the electronic properties of the pyrazole ring itself. The electron-withdrawing nature of the sulfonic acid group can influence the reactivity of the ring in other reactions. numberanalytics.com Understanding the interplay between reaction conditions and the inherent properties of the molecule is key to devising a successful synthetic strategy that avoids unintended desulfonation. osti.gov

Alternative Synthetic Pathways to this compound Derivatives

Utilization of Sulfonyl Chloride Intermediates

An important alternative pathway to sulfonic acid derivatives that avoids the direct handling of the often highly polar sulfonic acid is through the use of a sulfonyl chloride intermediate. nih.gov For the target compound, this involves the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

This key intermediate can be prepared by treating 3,5-dimethyl-1H-pyrazole with an excess of chlorosulfonic acid, often in a solvent like chloroform. nih.gov The reaction may be followed by the addition of thionyl chloride to ensure complete conversion to the sulfonyl chloride. nih.gov One reported method achieved a 90% yield using this approach. nih.gov

Table 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | 1. Chlorosulfonic acid (5.5 equiv) 2. Thionyl chloride (1.32 equiv) | Chloroform | 0 °C to 60 °C, 12h | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90% | nih.gov |

Once isolated, the 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride serves as a versatile precursor for a variety of sulfonic acid derivatives. nih.govnih.gov It readily reacts with nucleophiles such as amines to form sulfonamides or with alcohols to form sulfonate esters. tandfonline.comacs.org For example, reaction with various primary or secondary amines in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane yields the corresponding pyrazole-4-sulfonamides. nih.govacs.org This method provides a robust and high-yielding route to a diverse library of derivatives. nih.gov The sulfonyl chloride can also be hydrolyzed back to the sulfonic acid if desired, for instance, by boiling with ethanol. tandfonline.comtandfonline.com

Advanced Methodologies for Pyrazole Synthesis (e.g., microwave irradiation, solvent-free conditions)

The synthesis of the core 3,5-dimethylpyrazole heterocycle, the precursor to the final sulfonic acid, has also been the subject of methodological advancements aimed at improving efficiency, reducing environmental impact, and increasing yields.

Conventional Synthesis: The traditional and most common synthesis of 3,5-dimethylpyrazole involves the condensation reaction between acetylacetone (pentane-2,4-dione) and a hydrazine source, such as hydrazine hydrate or hydrazine sulfate. orgsyn.orgresearchgate.netyoutube.com While effective, these methods can sometimes be highly exothermic or require extended reaction times. orgsyn.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. zu.edu.ly This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.govnih.gov The reaction of 1,3-dicarbonyl compounds with hydrazines can be significantly faster under microwave heating compared to conventional refluxing. zu.edu.lynih.gov For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which involves a pyrazole core, was achieved in a one-pot manner with shortened reaction times using controlled microwave irradiation. nih.gov This suggests that the initial formation of the 3,5-dimethylpyrazole ring from acetylacetone and hydrazine could be similarly optimized.

Solvent-Free Synthesis: Solvent-free, or "neat," reaction conditions represent a key principle of green chemistry, reducing waste and often simplifying purification. The synthesis of pyrazole derivatives has been successfully demonstrated under solvent-free conditions. koreascience.krmdpi.comosti.gov One approach involves the cyclization of chalcones with hydrazine hydrate using a fly-ash:H₂SO₄ catalyst under solvent-free conditions to produce N-acetyl pyrazoles in good yields. koreascience.krosti.gov Another example is the use of a reusable nanocatalyst for the synthesis of pyranopyrazoles at 80°C without any solvent, achieving excellent yields in short reaction times. mdpi.com These examples highlight the potential for developing a solvent-free method for the large-scale, environmentally benign production of the 3,5-dimethylpyrazole precursor.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Cores

| Methodology | General Conditions | Advantages | Potential Application | Reference |

|---|---|---|---|---|

| Conventional Heating | Refluxing in a suitable solvent (e.g., ethanol, acetic acid) | Well-established, predictable | Standard synthesis of 3,5-dimethylpyrazole | orgsyn.orgjocpr.com |

| Microwave Irradiation | Sealed vessel, controlled power and temperature | Drastically reduced reaction times, often higher yields | Rapid synthesis of 3,5-dimethylpyrazole and its derivatives | zu.edu.lynih.govnih.gov |

| Solvent-Free | Heating neat reactants, sometimes with a solid catalyst | Environmentally friendly (green chemistry), simplified workup, potential for cost reduction | "Green" synthesis of 3,5-dimethylpyrazole | koreascience.krmdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid molecule.

In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their splitting patterns reveal neighboring protons, and the chemical shift (δ) indicates the electronic environment. For the precursor, 3,5-Dimethyl-1H-pyrazole, the ¹H NMR spectrum (in CDCl₃) shows a signal for the two equivalent methyl groups at approximately δ 2.4 ppm (as a singlet) and signals for the C4-H and N-H protons at δ 5.78 and 5.29 ppm, respectively. uni.lu The sulfonation at the C4 position to form this compound would lead to the disappearance of the C4-H signal. The chemical shifts of the two methyl groups would also be affected by the presence of the electron-withdrawing sulfonic acid group. Predicted ¹H NMR data for this compound in D₂O suggest the presence of aromatic protons in the range of δ 6.8–7.2 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, the carbon signals for the methyl groups appear around δ 10-13 ppm. uni.lu Similar shifts would be expected for this compound. The carbons of the pyrazole (B372694) ring (C3, C4, and C5) would have distinct chemical shifts influenced by the methyl and sulfonic acid substituents.

Table 1: Representative ¹H NMR Data for 3,5-Dimethyl-1H-pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | CDCl₃ | 5.78 (s, 1H) | C4-H |

| 5.29 (s, 1H) | N-H | ||

| 2.4 (s, 6H) | 2 x CH₃ | ||

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | CDCl₃ | 15.16 (s, 1H) | N-H |

| 2.41 (s, 3H) | CH₃ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most indicative vibrations would be those of the sulfonic acid group. These include the S=O asymmetric and symmetric stretching vibrations, which are typically strong and appear in the regions of 1350-1470 cm⁻¹ and 1120-1200 cm⁻¹, respectively. A characteristic band for the sulfonic acid group in this compound has been noted at approximately 1180 cm⁻¹. The O-H stretching of the sulfonic acid group is also expected as a broad band in the region of 2500-3300 cm⁻¹.

Other significant absorptions would include the C-H stretching of the methyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (typically in the 1400-1600 cm⁻¹ region), and N-H stretching of the pyrazole ring, which usually appears as a broad band around 3100-3500 cm⁻¹. For comparison, various 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives show characteristic bands for N-H, C-H, C=N, and SO₂ groups. uni.lu

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Sulfonic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Pyrazole) | 3100 - 3500 | Broad, Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Medium to Strong |

| S=O Asymmetric Stretch | 1350 - 1470 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS-ESI)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is particularly useful for determining the precise molecular weight and elemental formula of a compound, as well as for studying its fragmentation patterns.

For this compound (C₅H₈N₂O₃S), the calculated monoisotopic mass is 176.0256 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 177.0328. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 175.0183. uni.lu The fragmentation pattern in MS/MS analysis would likely involve the loss of SO₃ (80 Da) from the parent ion.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 177.03284 |

| [M+Na]⁺ | 199.01478 |

| [M-H]⁻ | 175.01828 |

| [M+NH₄]⁺ | 194.05938 |

Source: PubChemLite. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance.

For this compound, with the molecular formula C₅H₈N₂O₃S, the theoretical elemental composition can be calculated. These theoretical values would then be compared with the experimental results obtained from an elemental analyzer to verify the purity and identity of the compound. While derivatives such as 3,5-dimethyl-1H-pyrazole-4-sulfonamides have been characterized using this method, specific experimental data for the sulfonic acid is not readily found in the searched literature. uni.lu

Table 4: Theoretical Elemental Composition of this compound (C₅H₈N₂O₃S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 34.09 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90 |

| Oxygen | O | 15.999 | 3 | 47.997 | 27.24 |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.20 |

| Total | | | | 176.19 | 100.00 |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.

Chromatographic Methods for Compound Purification and Purity Assessment (e.g., Thin-Layer Chromatography, Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. In the synthesis of related pyrazole sulfonamides, TLC is used to follow the course of the reaction. nih.gov

Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound from a mixture based on the differential adsorption of compounds to a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reverse-phase HPLC method using a C18 column with a mobile phase containing 0.1% trifluoroacetic acid (TFA) has been suggested. The retention time and peak purity would be indicative of the compound's identity and homogeneity.

Research on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of chemical databases and scholarly articles reveals a significant gap in the scientific literature regarding the coordination chemistry of this compound. Despite the existence of the compound, detailed studies on its use as a ligand in the formation of metal complexes, including its synthesis, structural characterization, and photophysical properties, appear to be unpublished or not indexed in publicly accessible databases.

While the broader family of pyrazole-based ligands has been extensively investigated in the field of coordination chemistry, leading to a vast array of metal-organic frameworks and coordination polymers with diverse applications, the specific derivative, this compound, remains an unexplored building block in this context.

Searches for the design and synthesis of metal complexes involving this ligand with silver(I), copper(I/II), and zinc(II) did not yield any specific research findings. Consequently, information regarding the formation of coordination polymers with these metals, the elucidation of the ligand's coordination modes—such as potential N,N-bidentate chelation or bridging interactions through its sulfonate group—and the structural characterization of any resulting polymeric architectures is not available. Similarly, there is no data on the photophysical properties, including luminescence and absorption characteristics, of metal complexes formed with this compound.

Chemical suppliers list the compound, confirming its commercial availability. However, this availability has not yet translated into published research focusing on its coordination behavior with metal ions. The reasons for this research gap are not immediately apparent but could range from synthetic challenges to a focus on other functionalized pyrazole ligands that may offer more desirable properties for specific applications.

The absence of research in this specific area presents an open avenue for inorganic and materials chemists. The unique combination of the pyrazole ring, with its versatile nitrogen donor atoms, and the sulfonic acid group could lead to novel coordination polymers with interesting structural topologies and potentially useful properties, such as in catalysis, sorption, or luminescence. Future research efforts would be necessary to synthesize and characterize metal complexes of this compound to determine its coordination preferences and the properties of the resulting materials. Until such studies are conducted and published, a detailed article on its coordination chemistry, as outlined in the initial request, cannot be scientifically substantiated.

Applications in Advanced Chemical Synthesis and Catalysis

Role as Synthetic Intermediates and Key Building Blocks in Organic Synthesis

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid and its derivatives are valuable intermediates in the creation of more complex molecules. A primary application is in the synthesis of pyrazole-4-sulfonamides. The process begins with the sulfonylation of 3,5-dimethyl-1H-pyrazole. acs.orgnih.gov This is achieved by reacting it with a mixture of chlorosulfonic acid and thionyl chloride to produce 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. acs.orgnih.gov Using this combination of reagents is crucial to prevent the degradation of the sulfonyl chloride intermediate into sulfonic acid. nih.gov

This resulting sulfonyl chloride is a key building block. It can then be reacted with various amines, such as different 2-phenylethylamine derivatives, to yield a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide compounds. acs.orgnih.gov This synthesis pathway highlights the role of the pyrazole (B372694) sulfonic acid core as a foundational structure for building a library of molecules with potential pharmacological applications. acs.org The versatility of this pyrazole derivative makes it a significant tool for medicinal chemists in drug discovery and development. ijrpr.comresearchgate.net For instance, it has been used in the synthesis of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors. nih.gov

The general scheme for the synthesis of these sulfonamides is presented below:

| Step | Reactants | Product |

| 1 | 3,5-dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride |

| 2 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, Various amines (e.g., 2-phenylethylamine) | 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives |

Catalytic Applications of Pyrazole and its Derivatives

The pyrazole framework is a versatile scaffold in the field of catalysis, with applications spanning both heterogeneous and homogeneous systems. bohrium.com Pyrazole derivatives are particularly noted for their roles in multi-component, one-pot reactions, which are considered efficient and environmentally favorable compared to traditional linear syntheses. mdpi.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, particularly in the ease of catalyst separation and reusability. tandfonline.com In this context, pyrazole derivatives have been incorporated into heterogeneous catalytic systems. One prominent strategy involves the use of magnetically recoverable nanocatalysts for the synthesis of pyranopyrazoles. tandfonline.com Nanoparticles, such as those made of copper oxide (CuO) or manganese ferrite (MnFe2O4), have been employed as efficient and reusable catalysts for preparing pyrazole derivatives. ijsrst.comjsynthchem.com

The key benefits of using these nanocatalysts include:

High Efficiency: They provide excellent yields in short reaction times. jsynthchem.com

Mild Conditions: Reactions can often be conducted under gentle temperature and pressure conditions. acs.org

Reusability: Magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. tandfonline.comijsrst.com

Green Chemistry: These methods often align with the principles of green chemistry by reducing waste and avoiding hazardous solvents. pharmacognosyjournal.netjetir.org

For example, MnFe2O4 nanoparticles have been successfully used as a magnetically separable catalyst for the solvent-free synthesis of dihydropyrano[2,3-c]pyrazole derivatives, demonstrating reusability for up to five cycles without losing activity. ijsrst.com Similarly, CuO nanoparticles have been characterized as a green and reusable nanocatalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. jsynthchem.com

Pyrazole derivatives demonstrate significant utility as both catalysts in their own right and as ligands that modify the activity of metal catalysts.

As catalysts, certain pyrazole derivatives can function as organocatalysts. For instance, chiral substituted pyrazole-3-carboxamides and related compounds have been investigated as organocatalysts for asymmetric aldol reactions, demonstrating their potential to facilitate carbon-carbon bond formation. mjcce.org.mk

More commonly, pyrazoles serve as excellent N-donor ligands for a wide array of transition metals, including palladium, nickel, copper, ruthenium, and iron. researchgate.netresearchgate.net The coordination of a pyrazole to a Lewis acidic metal center enhances the acidity of the pyrazole's N-H proton, making it a proton-responsive ligand. nih.gov This dual functionality is crucial in cooperative catalysis, where both the Lewis acidic metal center and the Brønsted basic pyrazolato nitrogen atom can participate in the reaction mechanism. mdpi.com This cooperative action has been proposed in processes like the dehydrogenation of amine-borane substrates. mdpi.com The ability to fine-tune the electronic properties of the pyrazole ring by adding different substituents allows for precise control over the catalytic activity of the resulting metal complexes. researchgate.net This versatility has led to their successful application in C-C coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net

| Catalytic Role | Example Application | Metal Center (if applicable) |

| Heterogeneous Nanocatalyst | Synthesis of dihydropyrano[2,3-c]pyrazoles | MnFe2O4 |

| Organocatalyst | Asymmetric Henry Reaction | N/A (chiral pyrazole derivative) |

| Ligand in Homogeneous Catalysis | C-C Coupling Reactions (e.g., Suzuki-Miyaura) | Pd, Ni, Cu, Ru, Fe |

Potential Applications in Agrochemical Development (General Research Focus)

The pyrazole nucleus is a well-established and significant scaffold in the agrochemical industry. bohrium.com Its derivatives are recognized for a broad spectrum of biological activities that are relevant to crop protection. researchgate.net Research has demonstrated that compounds containing the pyrazole moiety can act as effective herbicides and fungicides, controlling a variety of agricultural pests and diseases. The versatility of the pyrazole structure allows for extensive chemical modification, enabling the development of new active ingredients with improved efficacy and selectivity. researchgate.net Consequently, pyrazole-containing compounds are a frequent motif in commercial agrochemicals and remain an active area of research for the discovery of new crop protection agents. researchgate.net

Exploration in Materials Science for Functional Materials

The unique chemical and physical properties of the pyrazole ring have led to its exploration in the field of materials science. Pyrazole derivatives are utilized as building blocks for creating advanced functional materials. researchgate.net Their incorporation into polymers and other materials can impart specialized properties.

Key areas of application in materials science include:

Dyes and Fluorescent Materials: Pyrazole derivatives can be engineered to exhibit fluorescence, making them valuable as fluorescent dyes and labels for applications like biological staining. jetir.orgresearchgate.net

Functional Polymers: The integration of pyrazole moieties into polymer chains can enhance properties such as thermal stability and conductivity.

Organic Materials: Functionalized pyrazoles are used in the synthesis of various organic materials, including those with specific electronic or optical properties. researchgate.net

The adaptability of the pyrazole structure allows for the synthesis of a diverse library of compounds, opening avenues for the development of novel materials tailored for specific technological applications. researchgate.net

Structure Activity Relationship Sar Studies: Mechanistic and Chemical Insights

Influence of Substituents on Chemical Reactivity and Stability of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its chemical properties are significantly modulated by the nature and position of substituents. In 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid, the methyl groups at positions 3 and 5, and the sulfonic acid group at position 4, collectively determine the molecule's reactivity and stability.

The electronic effects of the methyl and sulfonic acid groups are key to understanding the reactivity of the pyrazole ring. The two methyl groups at the C3 and C5 positions are electron-donating groups (EDGs) due to hyperconjugation. They increase the electron density of the pyrazole ring, which generally enhances its reactivity towards electrophiles. Conversely, the sulfonic acid (-SO₃H) group at the C4 position is a strong electron-withdrawing group (EWG). This group deactivates the ring towards further electrophilic substitution by pulling electron density away from it.

The position of these substituents is crucial. Pyrazoles typically undergo electrophilic substitution, such as sulfonation and halogenation, at the C4 position, as it is the most electron-rich carbon atom. globalresearchonline.net The presence of methyl groups at C3 and C5 further directs incoming electrophiles to the C4 position. The sulfonic acid group, being at C4, significantly decreases the electron density at this position, making further substitution at the ring more difficult. The acidity of the methyl groups on the pyrazole ring can also be influenced by other substituents. researchgate.net

| Substituent | Position | Electronic Effect | Impact on Pyrazole Ring |

|---|---|---|---|

| Methyl (-CH₃) | C3, C5 | Electron-Donating (EDG) | Increases electron density; Activates the ring towards electrophilic substitution. |

| Sulfonic Acid (-SO₃H) | C4 | Electron-Withdrawing (EWG) | Decreases electron density; Deactivates the ring towards further electrophilic substitution. |

Halogenation is a common modification used to fine-tune the electronic properties of organic molecules. ucl.ac.uk In pyrazoles, halogenation with reagents like N-halosuccinimides typically occurs at the C4 position, which is the most susceptible to electrophilic attack. researchgate.net For this compound, the C4 position is already occupied, meaning direct halogenation of this specific molecule would not follow the typical pathway without prior modification.

The introduction of a halogen atom can:

Alter Acidity and Basicity: The strong electron-withdrawing nature of halogens decreases the basicity of the pyrazole ring's nitrogen atoms.

Modify Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its solubility and transport properties in biological and environmental systems.

Influence Intermolecular Interactions: Halogens can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing, ligand-receptor binding, and the formation of supramolecular structures. ucl.ac.uk

Studies on pyrazole derivatives have shown that halogenation is a key tool for modulating biological activity and material properties. ucl.ac.uknih.gov For example, the electronic properties imparted by halogenation can turn non-planar molecules into viable materials for electronic devices. ucl.ac.uk

SAR in the Context of Ligand Design for Coordination Chemistry

Pyrazole derivatives are extensively used as ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with metal ions. researchgate.net this compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonic acid group.

The SAR for ligand design involving this molecule considers several factors:

Steric Hindrance: The methyl groups at the C3 and C5 positions provide steric bulk around the coordinating nitrogen atoms. This can influence the coordination geometry, the number of ligands that can bind to a metal center, and the stability of the resulting metal complex. nih.gov

Chelating Ability: The molecule can act as a monodentate ligand through one of its nitrogen atoms or potentially as a bidentate or bridging ligand involving both the pyrazole ring and the sulfonic acid group. The sulfonic acid group can coordinate to a metal center, potentially leading to the formation of stable chelate rings or extended coordination polymers. mdpi.com

Solubility: The presence of the sulfonic acid group, which is typically ionized in aqueous solution, imparts high water solubility to both the ligand and its metal complexes. This is a desirable property for applications in aqueous-phase catalysis or biological systems.

The combination of a sterically defined pyrazole core and a water-solubilizing, coordinating sulfonic acid group makes this compound an interesting building block for creating metal complexes with specific geometries and properties. nih.gov

SAR in Relation to Catalytic Efficiency and Selectivity

The structural features of this compound and its metal complexes are directly related to their potential catalytic applications. The sulfonic acid group can function as a Brønsted acid catalyst for various organic transformations. Furthermore, when used as a ligand in a metal complex, the molecule's structure can influence the catalytic activity of the metal center.

Key SAR aspects include:

Electronic Tuning of the Metal Center: The electron-donating methyl groups and the electron-withdrawing sulfonic acid group on the pyrazole ring can electronically tune the coordinated metal ion. This modulation of the metal's electron density can significantly impact its catalytic efficiency and selectivity in reactions such as oxidation, reduction, or cross-coupling.

Steric Control: The methyl groups can create a specific steric environment around the catalytic site, which can be exploited to achieve high selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions.

Bifunctional Catalysis: The presence of both a metal-coordinating site (the pyrazole ring) and a Brønsted acidic site (the sulfonic acid group) raises the possibility of designing bifunctional catalysts, where both parts of the molecule participate in the catalytic cycle.

While specific catalytic applications of this compound are not extensively documented, related pyrazole derivatives have been used in catalysts for various reactions, including the synthesis of other heterocyclic compounds. pnu.ac.irafricaresearchconnects.com

SAR for Investigating Mechanisms of Plant Growth Regulation (e.g., induction of triple response in Arabidopsis seedlings)

While direct studies on this compound as a plant growth regulator are limited, extensive SAR studies have been conducted on other pyrazole derivatives, providing a framework for understanding how this class of compounds can influence plant physiology. nih.gov Ethylene is a plant hormone that induces a "triple response" in dark-grown seedlings, characterized by inhibition of root and hypocotyl elongation, and an exaggerated apical hook. Certain synthetic compounds can mimic this effect.

A study on various pyrazole derivatives revealed key structural requirements for inducing the triple response in Arabidopsis thaliana seedlings: nih.gov

The Pyrazole Core: The 3,5-dimethyl-1H-pyrazole scaffold is a common feature in many active compounds.

Substituents at N1: The substituent on the N1 nitrogen of the pyrazole ring is critical. An allyl group at this position was found to confer potent activity.

The Sulfonamide Linkage: A sulfonamide group attached to a methylene bridge at the C4 position of the pyrazole ring was essential for high activity.

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring of the benzenesulfonamide moiety significantly impacted activity. Dichloro-substitution, particularly at the 3 and 4 positions, resulted in the most potent compounds. nih.gov

For instance, the compound 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (C26) was exceptionally potent. At a concentration of 10 µM, it induced an apical hook curvature of 300±23 degrees and reduced hypocotyl length to 0.25±0.02 cm. This was significantly more potent than the ethylene prodrug ethephon. nih.gov

| Compound | Concentration (µM) | Hypocotyl Length (cm) | Apical Hook Curvature (degrees) |

|---|---|---|---|

| Control (untreated) | - | 1.15 ± 0.01 | 58 ± 16 |

| Ethephon (positive control) | 10 | 0.69 ± 0.06 | 128 ± 19 |

| C26 (Pyrazole Derivative) | 10 | 0.25 ± 0.02 | 300 ± 23 |

These findings highlight that while the core 3,5-dimethylpyrazole (B48361) structure is important, the specific combination of substituents at the N1 and C4 positions dictates the biological activity in plant systems. The sulfonic acid group in this compound, while different from the sulfonamide in the studied compounds, suggests that functionalization at the C4 position is a key element for potential bioactivity.

SAR for Environmental Fate and Biodegradation Prediction

Predicting the environmental fate of a chemical is crucial for assessing its potential impact. The structure of this compound contains features that influence its persistence, mobility, and biodegradability.

Mobility: The sulfonic acid group is highly polar and will be ionized over a wide pH range. This renders the molecule highly water-soluble and suggests it will have low sorption to soil organic carbon and sediments. nih.gov Consequently, it is expected to be highly mobile in terrestrial and aquatic environments.

Persistence and Biodegradation: The environmental fate of sulfonated aromatic compounds can be variable. Some are readily biodegradable, while others are persistent. core.ac.uk The stability of the aromatic pyrazole ring can make it resistant to microbial degradation. The presence of the sulfonic acid group can further increase resistance to biodegradation in some cases. However, many microorganisms possess sulfatase enzymes capable of cleaving sulfonate groups, which can be an initial step in the degradation pathway.

Photolysis: The pyrazole ring is an aromatic system that can absorb UV radiation, suggesting that photolysis could be a potential degradation pathway in sunlit surface waters. nih.gov

Future Research Directions and Emerging Perspectives for 3,5 Dimethyl 1h Pyrazole 4 Sulfonic Acid

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Yield

The synthesis of pyrazole (B372694) derivatives is undergoing a significant shift towards environmentally benign protocols. benthamdirect.com Traditional methods often rely on hazardous solvents and harsh reaction conditions, prompting the development of "green chemistry" alternatives. benthamdirect.comresearchgate.net Future research will likely focus on optimizing these sustainable methods for the specific production of 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve product purity, and enhance chemical yields by avoiding the hazards of solution-phase reactions. cwejournal.org The use of inorganic solid supports like alumina or silica gel can further increase the efficiency of microwave reactions. cwejournal.org

Ultrasonic Radiation: Sonochemistry offers a cost-effective and energy-saving approach. researchgate.net Ultrasound-assisted synthesis, particularly in green solvents like water or polyethylene glycol (PEG), can promote reactions without the need for catalysts. researchgate.net

Solvent-Free Reactions: Conducting reactions without organic solvents is a primary goal of green chemistry, leading to cleaner, more efficient, and economical technology. researchgate.netcwejournal.org

Eco-Friendly Catalysts: Research is exploring the use of renewable resources and environmentally friendly catalysts to replace traditional, more hazardous ones. benthamdirect.com This includes the application of supramolecular catalysts like β-cyclodextrin, which can replace metal catalysts and harsh reagents. researchgate.net

The direct sulfonylation of the 3,5-dimethyl-1H-pyrazole precursor is a critical step. Current methods often involve reagents like chlorosulfonic acid, sometimes in combination with thionyl chloride, to produce the intermediate 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in high yield. nih.gov Future work will aim to replace such aggressive reagents with more sustainable alternatives while maintaining high efficiency and yield.

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Conventional Heating | Relies on traditional refluxing in organic solvents. | Well-established procedures. |

| Microwave-Assisted | Uses microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, increased product purity. cwejournal.org |

| Ultrasonic Radiation | Employs high-frequency sound waves to promote the reaction. | Energy efficient, can be performed at room temperature, often catalyst-free. researchgate.net |

| Solvent-Free | Reactants are mixed without a solvent medium. | Environmentally acceptable, reduces waste, simplifies workup. researchgate.netcwejournal.org |

Exploration of New Derivatization Pathways for Diversified Applications in Chemical Sciences

The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives for various applications. Exploration of these derivatization pathways is a key area for future research.

N-Substitution of the Pyrazole Ring: The nitrogen atom at the 1-position (N1) of the pyrazole ring is a common site for derivatization. Alkylation, such as methylation using reagents like methyl iodide with a base like potassium tert-butoxide, can be used to synthesize compounds like 1,3,5-trimethyl-1H-pyrazole. nih.gov Acetylation is another pathway, achieved by reacting the N-H pyrazole with acetyl chloride, to produce acetylated derivatives. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Conversion of the Sulfonic Acid Group: The sulfonic acid group can be readily converted into other functional groups, most notably sulfonamides. The precursor, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, is a key intermediate that reacts with various primary or secondary amines to yield a wide range of N-substituted sulfonamides. nih.govnih.gov This pathway is particularly significant as the pyrazole-sulfonamide motif is present in numerous biologically active compounds. nih.gov

Reactions Involving the Pyrazole Core: The pyrazole ring itself can participate in cyclocondensation reactions. For instance, pyrazole derivatives can be synthesized through the reaction of chalcones with hydrazine (B178648) hydrate (B1144303). researchgate.net This allows for the construction of more complex heterocyclic systems built upon the initial pyrazole framework.

Table 2: Potential Derivatization Reactions

| Reaction Site | Reagents/Conditions | Resulting Derivative Class |

|---|---|---|

| Pyrazole N1-H | Methyl iodide, Potassium tert-butoxide | N-methylated pyrazoles nih.gov |

| Pyrazole N1-H | Acetyl chloride, Pyridine | N-acetylated pyrazoles |

| Sulfonyl Group | Thionyl chloride (to form sulfonyl chloride), then various amines | Pyrazole-4-sulfonamides nih.govnih.gov |

The systematic exploration of these derivatization pathways will enable the fine-tuning of the molecule's properties for specific applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry has become an essential tool for understanding the properties of pyrazole derivatives and for the rational design of new compounds. eurasianjournals.com Advanced modeling techniques can provide deep insights into molecular behavior, guiding experimental work and accelerating the discovery process. eurasianjournals.comopenmedicinalchemistryjournal.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to obtain detailed information about the electronic structure, geometry, and reactivity of this compound and its derivatives. researchgate.neteurasianjournals.com These calculations can predict molecular properties and help to understand reaction mechanisms.

Molecular Modeling and Docking: For applications in drug discovery, molecular modeling techniques such as homology modeling and docking studies are employed. eurasianjournals.com These methods can predict how pyrazole derivatives bind to biological targets, estimating their binding affinity and mode of interaction, which is crucial for designing compounds with specific pharmacological profiles. eurasianjournals.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com This provides a more realistic picture of molecular interactions in a biological environment compared to static docking models. eurasianjournals.com

Future research will focus on developing more accurate force fields and integrating multi-scale modeling approaches to improve the predictive power of these computational methods. eurasianjournals.com The use of machine learning and artificial intelligence is also an emerging trend that promises to accelerate the screening of virtual libraries and the identification of novel pyrazole derivatives with desired properties. eurasianjournals.com

Expansion of Coordination Chemistry Applications to Novel Metal Complexes and Frameworks

The pyrazole nucleus and the sulfonic acid group make this compound an excellent ligand for constructing coordination complexes and metal-organic frameworks (MOFs). acs.orgnih.gov The nitrogen atoms of the pyrazole ring act as effective coordination sites for a variety of transition metals, including Zn(II), Co(II), Cd(II), and Cu(II). nih.govnih.gov

The sulfonic acid moiety adds another layer of functionality. It can act as a coordination site itself or remain as a free acid group within the framework, imparting properties such as proton conductivity. acs.orgfigshare.com This dual functionality is highly desirable for creating multifunctional materials.

Future research in this area will likely focus on:

Synthesis of Novel MOFs: Systematically reacting this compound with a wider range of metal ions to create new MOFs with unique topologies and pore structures. acs.orgfigshare.com

Catalytic Applications: MOFs containing sulfonic acid tags have been successfully used as catalysts in organic synthesis. nih.gov The development of new frameworks based on the title compound could lead to novel catalysts for various chemical transformations.

Materials with Tailored Properties: The combination of paramagnetic metal ions (like Co(II) or Ni(II)) with the pyrazole-sulfonic acid ligand could yield materials with interesting magnetic and electrical properties. acs.org For example, pyrazole-based MOFs with sulfonic groups have shown potential for use in proton exchange membrane fuel cells (PEMFCs) due to their proton conductivity. acs.orgfigshare.com

Table 3: Examples of Metal Complexes with Pyrazole-Derived Ligands

| Metal Ion | Ligand Type | Resulting Structure/Property |

|---|---|---|

| Co(II), Ni(II) | Bispyrazole ligand with sulfonic acid | Multifunctional MOFs with electrical and magnetic properties. acs.orgfigshare.com |

| Zn(II), Co(II), Cd(II) | Flexible bispyrazole ligand | Dense 3-D networks with high thermal stability and potential porosity. nih.gov |

The rational design of these coordination polymers, guided by computational modeling, will be crucial for targeting specific applications in catalysis, gas storage, and molecular electronics.

In-depth Investigation of Environmental Transformation Pathways and Fate

Research in this area can draw parallels from studies on structurally related compounds, such as the herbicide pyrazosulfuron-ethyl. Studies have shown that certain bacterial strains, such as Pseudomonas sp. and Bacillus sp., are capable of degrading pyrazosulfuron-ethyl. nih.gov The primary degradation pathway involves the transformation of the ester group into a carboxylic acid, indicating that the pyrazole ring can be part of biodegradable molecules. nih.gov

Future investigations should focus on:

Biodegradation Studies: Isolating and identifying microbial consortia from soil and water that are capable of metabolizing this compound. This would involve tracking the disappearance of the parent compound and identifying metabolic byproducts.

Identification of Transformation Products: Using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of degradation products. nih.gov This would reveal the specific bonds that are susceptible to microbial or abiotic cleavage. Potential pathways could include desulfonation, hydroxylation of the methyl groups, or cleavage of the pyrazole ring.

Influence of Environmental Factors: Assessing how factors such as pH, temperature, and oxygen availability affect the rate and pathway of degradation. nih.gov For instance, abiotic degradation of similar compounds is often faster under acidic pH conditions. nih.gov

Tautomerism and Solvent Effects: The environmental conditions, particularly the polarity and proticity of the solvent (e.g., water), can influence the tautomeric equilibrium of the pyrazole ring, which in turn could affect its reactivity and degradation. nih.gov

A comprehensive understanding of these environmental transformation pathways is essential for a complete lifecycle assessment of the compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of 3,5-dimethylpyrazole using chlorosulfonic acid under controlled temperature (0–5°C). Post-reaction, the product is neutralized with aqueous sodium bicarbonate and purified via recrystallization from ethanol-water mixtures. Characterization via melting point analysis, FT-IR (to confirm sulfonic acid group at ~1180 cm⁻¹), and HPLC (purity >98%) is critical .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods (ventilation control), nitrile gloves, and safety goggles to avoid skin/eye contact (acute toxicity: LD₅₀ ~300 mg/kg, rat) .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and oxidizers. Monitor degradation via periodic TLC or NMR, as long-term storage may form sulfonate esters .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (D₂O) to confirm aromatic protons (δ 6.8–7.2 ppm) and sulfonic acid substitution.

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) for purity assessment.

- Physical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 288.32 g/mol | |

| Boiling Point | 519°C (estimated) | |

| LogP | 0.34 (hydrophilic) |

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to assess variables: temperature (X₁), stoichiometry (X₂), and solvent polarity (X₃). Response surface methodology (RSM) identifies optimal yields. For example:

- Key Factors : Sulfonation efficiency is highly sensitive to temperature (p < 0.05 in ANOVA) .

- Validation : Confirm reproducibility via triplicate runs under optimized conditions.

Q. What strategies resolve contradictory data in characterizing sulfonic acid derivatives?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC-MS (for molecular weight), 2D NMR (COSY, HSQC for structural elucidation), and X-ray crystallography (for solid-state conformation).

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicated assays. For spectral discrepancies, use DFT calculations (e.g., Gaussian 16) to predict NMR shifts .

Q. How does the sulfonic acid group influence the compound’s reactivity in aqueous vs. nonpolar environments?

- Methodological Answer :

- Solubility Studies : Measure partition coefficients (LogD) at varying pH (1–14) to assess ionization (pKa ~1.5 for sulfonic acid).

- Kinetic Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis rates increase in basic media (t½ < 24 hrs at pH 10) .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) for binding stability.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Data Contradiction & Validation

Q. How to address discrepancies between experimental and theoretical spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.